15-Keto Limaprost is a derivative of Limaprost, which is a synthetic analogue of Prostaglandin E1. This compound is classified under prostanoids, specifically as a prostaglandin analogue. Prostaglandins are lipid compounds that perform various physiological functions, including vasodilation and modulation of inflammatory responses. The significance of 15-Keto Limaprost lies in its enhanced stability and potential therapeutic applications, particularly in vascular diseases and as a vasodilator.
15-Keto Limaprost is derived from Limaprost through metabolic processes that typically involve the oxidation of the hydroxyl group at the 15th carbon position. Its classification as a prostaglandin analogue places it within the broader category of bioactive lipids known for their roles in inflammation and vascular regulation.
Methods and Technical Details:
The synthesis of 15-Keto Limaprost often involves several steps that may include:
The specific methods can vary based on the desired purity and yield, but they generally follow established protocols for synthesizing prostaglandin analogues .
Structure and Data:
The molecular formula for 15-Keto Limaprost is . Its structure features a cyclopentane ring characteristic of prostaglandins, with a ketone group at the 15th carbon. The stereochemistry around various chiral centers contributes to its biological activity.
The structural integrity is crucial for its interaction with biological receptors .
Reactions and Technical Details:
15-Keto Limaprost participates in various chemical reactions typical of prostaglandins, including:
These reactions are essential for understanding its pharmacokinetics and therapeutic efficacy .
Process and Data:
The mechanism of action for 15-Keto Limaprost primarily involves:
Pharmacological studies indicate that its action may be prolonged compared to its parent compound due to increased stability .
Physical and Chemical Properties:
These properties are critical for formulation in pharmaceutical applications .
Scientific Uses:
15-Keto Limaprost has several potential applications in scientific research and medicine:
15-Keto Limaprost is a prostaglandin E1 (PGE1) analogue characterized by the molecular formula C22H34O5 and a molecular weight of 378.51 g/mol [2]. Its systematic chemical name is (2E,11α,13E,17S)-11-Hydroxy-17-methyl-20-methyl-9,15-dioxoprosta-2,13-dien-1-oic acid, reflecting the presence of conjugated double bonds at C2-C3 and C13-C14, a 15-keto group, and a 17-methyl substituent [2] [8]. The stereochemistry at C11 (α-hydroxy), C17 (S-methyl), and C20 configurations is critical for receptor binding specificity. The InChI string (InChI=1S/C22H34O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16,18-19,21,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,18+,19+,21+/m0/s1) encodes the compound’s absolute configuration, confirming trans double bonds and the S orientation at C17 [5]. The 15-keto group induces a conformational shift in the ω-chain, reducing ligand flexibility and altering binding kinetics at prostanoid receptors compared to non-oxidized prostaglandins [7].
Table 1: Molecular Identity of 15-Keto Limaprost
Property | Value |
---|---|
Molecular Formula | C22H34O5 |
Molecular Weight | 378.51 g/mol |
IUPAC Name | (2E,11α,13E,17S)-11-Hydroxy-17-methyl-20-methyl-9,15-dioxoprosta-2,13-dien-1-oic acid |
Key Functional Groups | 15-Keto, Δ2,13 diene, 11α-hydroxy |
Stereochemical Centers | C11 (R), C17 (S) |
The biosynthesis of 15-Keto Limaprost proceeds via enzymatic oxidation of Limaprost (OP-1206), an approved PGE1 analogue for ischemic disorders. This conversion is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which selectively oxidizes the 15(S)-hydroxyl group of Limaprost to a ketone [7] [8]. Further reduction by prostaglandin Δ13-reductase yields 13,14-dihydro-15-keto Limaprost, the terminal inactive metabolite excreted in urine [7]. In vitro synthesis employs chemical oxidation of Limaprost using pyridinium chlorochromate (PCC) or Jones reagent, though enzymatic methods using recombinant 15-PGDH offer superior stereoselectivity [4].
For analytical applications, deuterated derivatives (e.g., 15-Keto Limaprost-d3) are synthesized via catalytic deuterium exchange at C17, followed by keto-group introduction. This process preserves the core structure while introducing a 3 Da mass shift for LC-MS/MS quantification [5]. Industrial-scale synthesis involves asymmetric catalytic hydrogenation to establish C17(S) chirality and Wittig reactions to construct the diene system [2].
15-Keto Limaprost belongs to a broader class of 15-keto prostaglandin analogues, each with distinct structural modifications that influence receptor affinity and metabolic stability:
Table 2: Structural Analogues of 15-Keto Limaprost
Compound | Molecular Formula | Key Structural Features | Biological Relevance |
---|---|---|---|
15-Keto Limaprost | C22H34O5 | 17(S)-methyl, Δ2,13 diene | Limaprost metabolite |
15-Keto Latanoprost (free acid) | C23H32O5 | Phenoxy ω-chain, no 17-methyl | Latanoprost impurity/metabolite |
15-Keto Bimatoprost | C25H35NO4 | C1 ethylamide, 17-phenyltrinor chain | PGF2α analog (research use) |
13,14-Dihydro-15-keto-PGE1 | C20H32O5 | Non-methylated, saturated C13-C14 | Prostanit metabolite [4] |
15-Keto-d3-Limaprost | C22H31D3O5 | Deuterated at C17-methyl | Mass spectrometry internal standard [5] |
Structurally, the 17-methyl group in 15-Keto Limaprost confers resistance to β-oxidation compared to non-methylated prostaglandins like 15-keto-PGE1 [5]. The Δ2 double bond prevents dehydrogenation by 15-PGDH, confining oxidation to C15 [8]. These modifications exemplify targeted engineering to prolong half-life while retaining core pharmacophores.
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7